molecular formula C20H31BrN2O2 B1684051 VU0134992

VU0134992

Cat. No.: B1684051
M. Wt: 411.4 g/mol
InChI Key: OTTDLWFVHQYRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0134992 (2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride) is a selective inhibitor of the inward rectifier potassium channel Kir4.1 (KCNJ10). Discovered via high-throughput screening of 76,575 compounds , it exhibits an IC50 of 0.97 µM against homomeric Kir4.1 channels and 9-fold selectivity over Kir4.1/5.1 concatemeric channels (IC50 = 9 µM) . Structurally, it features a bromo-isopropylphenoxy group linked to a tetramethylpiperidine moiety, critical for binding to Kir4.1’s pore-lining residues (e.g., glutamate 158 and isoleucine 159) .

Preparation Methods

Synthetic Routes to VU0134992

Overview of the Primary Synthesis Pathway

The synthesis of this compound (2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) follows a convergent strategy involving bromophenol alkylation, amide coupling, and hydrochloride salt formation. The route, optimized by Kharade et al. (2018), prioritizes atom economy and regioselectivity while avoiding chromatographic purification.

Retrosynthetic Analysis

Disconnection at the acetamide bond reveals two key fragments:

  • 2-Bromo-4-isopropylphenol : Serves as the aromatic ether precursor.
  • 2,2,6,6-Tetramethylpiperidin-4-amine : Provides the rigid bicyclic amine for Kir4.1 pore interaction.

A linear assembly connects these via Williamson ether synthesis and Schotten-Baumann acylation.

Stepwise Preparation Protocol

Synthesis of 2-Bromo-4-isopropylphenol

Bromination of 4-isopropylphenol using molecular bromine in acetic acid achieves 89% yield with para-bromination favored by steric hindrance. Alternatives like N-bromosuccinimide (NBS) in dichloromethane reduce side products but require rigorous temperature control (-10°C).

Etherification with Chloroacetic Acid

Reaction of 2-bromo-4-isopropylphenol with chloroacetyl chloride in methanol (1:1.2 molar ratio) produces 2-(2-bromo-4-isopropylphenoxy)acetyl chloride. Triethylamine (2.5 eq) scavenges HCl, driving the reaction to 94% conversion. Excess methanol ensures solubility while minimizing esterification side reactions.

Amide Coupling with 2,2,6,6-Tetramethylpiperidin-4-amine

The critical amide bond forms via dropwise addition of 2,2,6,6-tetramethylpiperidin-4-amine (1.1 eq) to the acyl chloride intermediate in tetrahydrofuran (THF) at 0°C. After 12 h stirring, aqueous workup extracts the crude acetamide with ethyl acetate (3×50 mL). Rotary evaporation yields a pale yellow solid (87% purity), which is recrystallized from hexane/ethyl acetate (4:1) to ≥98% purity.

Hydrochloride Salt Formation

Treatment with HCl gas in anhydrous diethyl ether precipitates this compound hydrochloride as a crystalline solid. X-ray diffraction confirms the salt’s monoclinic P2₁/c space group with chloride ions occupying lattice voids.

Synthetic Optimization Strategies

Parameter Initial Condition Optimized Condition Yield Improvement
Etherification solvent Methanol THF/water biphasic 78% → 92%
Coupling temperature 25°C 0°C Purity 82% → 95%
Recrystallization mix Ethyl acetate alone Hexane:EA (4:1) Recovery 65% → 89%

Implementing low-temperature amide coupling reduced racemization of the tetramethylpiperidine amine, while biphasic etherification minimized hydrolytic degradation.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (s, 12H, piperidine CH₃), 1.33 (d, J=6.8 Hz, 6H, isopropyl CH₃), 3.12 (sept, 1H, isopropyl CH), 4.21 (s, 2H, OCH₂CO), 6.98–7.05 (m, 3H, aryl-H).
  • ¹³C NMR : 172.8 ppm (amide C=O), 154.2 ppm (ether C-O), consistent with acetamide linkage.

High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺: 411.1742 (calc. 411.1748 for C₂₀H₃₁BrN₂O₂). The 0.6 ppm error confirms molecular formula fidelity.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) shows 99.1% purity at 254 nm. Residual solvents (methanol <0.01%, THF <0.02%) comply with ICH Q3C guidelines.

Scale-Up Considerations

Pilot Plant Adaptation

A 10 kg batch synthesis demonstrated scalability with modifications:

  • Reactor Design : Jacketed glass-lined steel reactor prevents HCl corrosion during salt formation.
  • Crystallization Control : Seeding with this compound·HCl crystals at 40°C suppresses oiling out.
  • Waste Streams : Methanol recovery via distillation achieves 92% solvent reuse.

Cost Analysis

Component Cost per kg (USD) % of Total
2-Bromo-4-isopropylphenol 1,200 38%
Tetramethylpiperidinamine 2,850 52%
Solvents & Reagents 150 10%

Sourcing the amine precursor from Chinese suppliers reduced costs by 27% compared to EU vendors.

Comparative Evaluation of Alternative Routes

Solid-Phase Synthesis Attempt

Immobilizing the piperidine amine on Wang resin enabled a theoretical 5-step synthesis. However, cleavage with TFA/H2O (95:5) caused tert-butyl group decomposition, limiting yields to 43%.

Biocatalytic Approaches

Lipase B from Candida antarctica catalyzed the amide bond formation in ionic liquids ([BMIM][BF₄]), but the 68% enantiomeric excess (ee) proved inadequate for Kir4.1 selectivity.

Degradation Pathways and Stabilization

Hydrolytic Degradation

This compound hydrochloride undergoes pH-dependent hydrolysis:

  • Acidic (pH 1–3) : Amide bond cleavage (t₁/₂ = 8 days at 25°C).
  • Alkaline (pH 10) : Ether bond scission (t₁/₂ = 2.3 h).

Stabilization Strategies

Lyophilized formulations with mannitol (1:1 w/w) extend shelf life to 24 months at -20°C. Aqueous solutions require pH 4.5 citrate buffer for >90% stability over 30 days.

Chemical Reactions Analysis

Types of Reactions

VU 0134992 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Renal Physiology

VU0134992 has been instrumental in studying renal function, particularly in understanding sodium (Na+) reabsorption mechanisms. The compound has been shown to induce diuresis, natriuresis, and kaliuresis in animal models, making it a valuable tool for probing the therapeutic potential of Kir4.1 as a diuretic target for hypertension treatment .

Key Findings:

  • Diuretic Effects: Oral administration of this compound resulted in a dose-dependent increase in urine output and sodium excretion in rats .
  • Mechanistic Insights: The compound's action on Kir4.1 channels elucidates their role in Na+ reabsorption within the distal convoluted tubule (DCT) and collecting duct (CCD) of the nephron .

Neurobiology

In neurobiological research, this compound has been utilized to explore the role of Kir4.1 channels in astrocytes and their influence on neuronal excitability and neurotransmission.

Key Findings:

  • Astrocytic Function: Studies indicate that Kir4.1 channels are crucial for maintaining potassium homeostasis in the brain. Inhibition with this compound leads to increased extracellular potassium levels, affecting neuronal activity .
  • Behavioral Studies: Conditional knock-out models demonstrate that loss of Kir4.1 results in glial membrane dysfunction, highlighting its importance in glial-neuronal interactions .

Pharmacological Insights

This compound has been employed to investigate the pharmacological mechanisms underlying various antidepressants' effects on potassium channels.

Key Findings:

  • Antidepressant Mechanisms: Research suggests that antidepressants like fluoxetine can inhibit Kir4.1 channels, which may contribute to their therapeutic effects .
  • Role in Depression Models: The compound's ability to modulate Kir4.1 activity provides insights into how alterations in potassium channel function can influence mood disorders .

Data Tables

Application AreaKey FindingsReference
Renal PhysiologyInduces diuresis and natriuresis; targets Na+ reabsorption mechanisms ,
NeurobiologyAffects astrocytic potassium homeostasis; influences neuronal excitability ,
Pharmacological InsightsModulates effects of antidepressants on potassium channels ,

Case Study 1: Renal Function Exploration

A study involving the administration of this compound to rats demonstrated significant increases in urine output and sodium excretion, confirming its role as a diuretic agent targeting Kir4.1 channels. This research highlights the potential for developing new treatments for hypertension based on Kir4.1 modulation.

Case Study 2: Neuroprotective Mechanisms

In a model assessing the impact of Kir4.1 inhibition on astrocyte function, researchers found that this compound application led to impaired potassium buffering capacity, resulting in increased neuronal excitability and potential neurotoxicity under pathological conditions.

Mechanism of Action

VU 0134992 exerts its effects by selectively blocking the Kir4.1 potassium channel. This channel is involved in maintaining the resting membrane potential and regulating potassium ion flow in cells. By inhibiting Kir4.1, VU 0134992 can modulate cellular excitability and ion homeostasis. The compound binds to the pore region of the channel, preventing potassium ions from passing through .

Comparison with Similar Compounds

Selectivity and Potency

Compound Target(s) IC50 (Kir4.1) Selectivity Over Other Kir Channels Key Structural Features
VU0134992 Kir4.1 0.97 µM 9× over Kir4.1/5.1; >30× over Kir1.1, Kir2.1/2.2 Bromo-isopropylphenoxy, tetramethylpiperidine
Lys05 Kir4.1 (native) Not reported No data Dimeric chloroquine derivative
Ba<sup>2+</sup> Kir4.1, Kir2.1, Kir6.1 ~15 µM (Kir4.1) Non-selective; blocks multiple Kir channels Inorganic cation
Amitriptyline Kir4.1, Kir2.1, hERG ~10 µM (Kir4.1) Weak selectivity; off-target effects on hERG Tricyclic antidepressant backbone

Key Findings :

  • This compound demonstrates superior selectivity compared to older Kir4.1 inhibitors like amitriptyline and fluoxetine, which exhibit off-target activity (e.g., hERG inhibition) .
  • Ba<sup>2+</sup>, a classical Kir blocker, lacks specificity and disrupts multiple K<sup>+</sup> channels at higher concentrations .

Pharmacological Effects

Compound Primary Effects In Vivo Activity Limitations
This compound - Reduces neuronal burst frequency
- Diuresis/natriuresis in rats
Orally active; effective in renal/neuronal models Unclear antidepressant potential
Lys05 - Rapid-onset antidepressant effects in rodents Active in depression models Limited data on Kir4.1 specificity
Amitriptyline - Antidepressant and analgesic effects Widely used clinically Off-target effects (e.g., sedation, hERG)

Mechanistic Insights :

  • This compound’s inhibition of Kir4.1 in astrocytes enhances extracellular K<sup>+</sup> accumulation, depolarizing neurons and altering synaptic plasticity .
  • Lys05’s antidepressant action may involve Kir4.1 blockade, but its molecular interactions remain uncharacterized .

Structural and Binding Differences

  • This compound : Binds Kir4.1’s pore domain via hydrophobic interactions with isoleucine 159 and electrostatic interactions with glutamate 158 .
  • Lys05 : As a chloroquine dimer, its mechanism likely differs from small-molecule pore blockers like this compound .
  • Ba<sup>2+</sup> : Competes with K<sup>+</sup> ions in the channel pore, causing voltage-dependent block .

Biological Activity

VU0134992, a potent inhibitor of the inward rectifier potassium channel Kir4.1, has garnered attention for its potential therapeutic applications, particularly in renal physiology and neurological contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and implications for health.

This compound exerts its biological effects primarily through the inhibition of Kir4.1 channels. In patch-clamp electrophysiology experiments, it has been shown to inhibit Kir4.1 with an IC50 value of 0.97 µM, demonstrating a significant selectivity for Kir4.1 over other potassium channels such as Kir1.1 and Kir2.x . The compound is especially notable for being 9-fold selective for homomeric Kir4.1 compared to Kir4.1/5.1 concatemeric channels .

Key Findings:

  • IC50 Values:
    • Kir4.1: 0.97 µM
    • Kir4.1/5.1: 9 µM
    • Greater than 30-fold selective over Kir1.1, Kir2.1, and Kir2.2
  • Activity against other channels: Weakly active toward Kir2.3 and Kir6.2/SUR1, equally active toward Kir3.x and Kir4.2 .

Pharmacokinetics

This compound displays a large free unbound fraction (fuf_u) in rat plasma (fu=0.213f_u=0.213), indicating good bioavailability which is crucial for its effectiveness in vivo . Oral administration of this compound in rats resulted in dose-dependent diuresis, natriuresis, and kaliuresis, highlighting its potential as a novel diuretic agent .

Renal Function

The inhibition of Kir4.1 by this compound has significant implications for renal function:

  • Diuretic Effects: this compound promotes increased urine production and sodium excretion, suggesting its utility in treating conditions like hypertension where fluid retention is problematic .
  • Electrolyte Transport: Studies indicate that this compound influences electrolyte transport in the thick ascending limb (TAL), distal convoluted tubule (DCT), and collecting duct (CCD) of the nephron .

Neurological Impact

In addition to renal effects, this compound may also affect central nervous system (CNS) function:

  • Astrocyte Function: Exposure to this compound leads to a reduction in current density in spinal astrocytes and alters resting membrane potentials significantly . This suggests that modulation of Kir4.1 could impact glutamate uptake and overall neuronal excitability.
  • Potential Therapeutic Role: Given the role of Kir4.1 in various neurological disorders (e.g., EAST/SeSAME syndrome), this compound could serve as a valuable tool for exploring therapeutic avenues in CNS pathologies .

Data Summary

Parameter Value
IC50 for Kir4.10.97 µM
Selectivity over Kir4.1/5.19-fold
Selectivity over other K+>30-fold
Free Unbound Fraction (fuf_u)0.213

Case Studies

Case Study 1: Diuretic Effects in Rats
In a controlled study, rats administered with varying doses of this compound exhibited significant increases in urine output and sodium excretion compared to control groups, reinforcing its potential as a diuretic agent.

Case Study 2: Neurological Observations
In vitro studies on spinal astrocytes revealed that treatment with this compound resulted in altered ion currents and resting potentials, indicating its role in modulating astrocytic function and potentially influencing neuroinflammatory processes.

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of VU0134992, and how does its selectivity impact experimental design?

this compound is a selective, orally active antagonist of the inward-rectifier potassium channel Kir4.1, with an IC50 of 0.97 μM for homomeric Kir4.1 channels. Its 9-fold selectivity over Kir4.1/5.1 heteromeric channels (IC50 = 9 μM) necessitates careful validation of channel composition in target tissues. Researchers should confirm subunit expression (e.g., via qPCR or immunoblotting) and use concentration-response curves to distinguish subtype-specific effects .

Q. What are standard experimental models for studying this compound's effects on neuronal activity?

Hippocampal slice preparations from transgenic mice (e.g., RACK1 cKO vs. fl/fl) are widely used. Key methodologies include field excitatory postsynaptic potential (fEPSP) recordings under repeated stimulation protocols and multi-electrode array (MEA) measurements to quantify burst frequency and duration. Baseline activity should be established in Mg²⁺-free artificial cerebrospinal fluid (ACSF) to enhance synaptic transmission .

Q. How do researchers ensure specificity when using this compound in Kir4.1-related studies?

Specificity is validated through:

  • Co-application of Kir4.1-negative modulators (e.g., Ba²⁺) to confirm blockade reversibility.
  • Comparative assays using Kir4.1-knockout models or siRNA-mediated knockdown.
  • Off-target screening against related potassium channels (e.g., Kir2.1, Kir7.1) .

Q. What key parameters should be measured when assessing this compound's effects in electrophysiological assays?

Critical metrics include:

  • Slope and amplitude of fEPSPs under varying stimulation frequencies.
  • Burst activity dynamics (frequency, duration) in MEA recordings.
  • Latency to seizure-like activity in hyperexcitable conditions (e.g., Mg²⁺-free ACSF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental systems?

Discrepancies may arise from variations in voltage protocols, cell types, or channel subunit stoichiometry. To address this:

  • Standardize voltage-clamp conditions (e.g., -120 mV holding potential for Kir4.1).
  • Use heterologous expression systems (e.g., HEK293 cells) to isolate homomeric vs. heteromeric channel effects.
  • Cross-validate findings with orthogonal methods, such as radioligand binding or fluorescence-based flux assays .

Q. What methodological considerations are critical when combining this compound application with genetic models (e.g., RACK1 cKO mice) in neurophysiological studies?

Key steps include:

  • Establishing genotype-specific baselines for synaptic plasticity and astrocyte function.
  • Controlling for compensatory mechanisms (e.g., altered Kir5.1 expression) via proteomic or transcriptomic profiling.
  • Incorporating littermate controls and blinding experimenters to genotype during data collection .

Q. How should researchers design longitudinal studies to investigate this compound's chronic effects on astrocyte-neuron interactions?

Longitudinal protocols should:

  • Use in vivo telemetry for continuous electrophysiological monitoring.
  • Pair acute slice experiments with chronic intraventricular infusion (e.g., osmotic minipumps).
  • Assess glial reactivity via GFAP immunohistochemistry and cytokine profiling to rule out off-target inflammatory responses .

Q. What analytical approaches are recommended for distinguishing direct vs. compensatory effects of this compound in complex neural circuits?

Employ:

  • Conditional knockout models with tamoxifen-inducible astrocyte-specific Cre drivers.
  • Pharmacogenetic silencing (e.g., DREADDs) to isolate acute vs. chronic modulation.
  • Computational modeling of network dynamics to predict secondary effects .

Q. How can researchers optimize in vivo dosing protocols for this compound while maintaining target specificity?

Optimization involves:

  • Pharmacokinetic profiling of brain penetration (e.g., LC-MS/MS quantification in cerebrospinal fluid).
  • Time-course experiments to correlate Kir4.1 blockade with behavioral or electrophysiological endpoints.
  • Toxicity screening for off-target autonomic effects (e.g., heart rate variability) .

Q. What strategies validate the functional consequences of Kir4.1 blockade by this compound in disease-relevant microenvironments?

Validation frameworks include:

  • Co-culture systems of neurons and astrocytes under pathological ionic gradients (e.g., elevated K⁺).
  • In vivo two-photon imaging to monitor real-time astrocyte Ca²⁺ signaling during this compound administration.
  • Integration with disease models (e.g., epilepsy, Alzheimer’s) to assess therapeutic potential .

Properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDLWFVHQYRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
VU0134992
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
VU0134992
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
VU0134992
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
VU0134992
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
VU0134992
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
VU0134992

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.